Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate
Description
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate (molecular formula: C₁₀H₁₀N₄O₅, molecular weight: 266.22 g/mol) is a heterocyclic compound featuring an isoxazole core fused with a nitro-substituted pyrazole moiety via a methylene bridge. This compound has been explored in pharmaceutical and agrochemical research due to the bioactivity of pyrazole and isoxazole derivatives .
Properties
IUPAC Name |
methyl 5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBGUEUWVFIAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Nitro-1H-Pyrazole-5-Carboxylic Acid Derivatives
The pyrazole moiety, 3-nitro-1H-pyrazole-5-carboxylate, is synthesized via esterification of 3-nitro-1H-pyrazole-5-carboxylic acid. Key methods include:
Thionyl Chloride-Mediated Esterification
Reaction of 3-nitro-1H-pyrazole-5-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) achieves yields up to 95%. Optimal conditions involve dropwise addition of SOCl₂ at 0°C, followed by reflux at 70°C for 4 hours. This method avoids racemization and ensures high purity, with the ester product isolated via solvent evaporation.
Sulfuric Acid-Catalyzed Esterification
Alternative protocols employ concentrated H₂SO₄ as a catalyst, stirring at 65°C overnight. This approach yields 95% after purification via silica gel chromatography, though prolonged exposure to acidic conditions risks decomposition of nitro groups.
Synthesis of 5-Methylisoxazole-3-Carboxylate
The isoxazole fragment, 5-methylisoxazole-3-carboxylate, is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine. For example, methyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring, followed by methylation at the 5-position using methyl iodide.
Coupling of Pyrazole and Isoxazole Moieties
The critical step involves connecting the pyrazole and isoxazole rings via a methylene bridge. Two predominant strategies emerge:
Alkylation via Nucleophilic Substitution
A bromomethyl intermediate on the isoxazole ring reacts with the pyrazole nitrogen. For instance, treating 5-methylisoxazole-3-carboxylate with N-bromosuccinimide (NBS) generates the bromomethyl derivative, which subsequently undergoes alkylation with 3-nitro-1H-pyrazole in the presence of cesium carbonate (Cs₂CO₃) in DMF. This method parallels documented pyrazole alkylations achieving 81% yield under analogous conditions.
Representative Reaction Conditions
Mannich Reaction Approach
The Mannich reaction offers an alternative route, where formaldehyde acts as the methylene source. Condensation of 5-methylisoxazole-3-carboxylate, 3-nitro-1H-pyrazole, and formaldehyde in acetic acid at 50°C forms the methylene bridge. While this method is less common for nitro-substituted pyrazoles due to competing side reactions, it avoids halogenated reagents.
Optimization and Challenges
Nitro Group Stability
The nitro group on the pyrazole ring is sensitive to reducing conditions and high temperatures. Protocols using SOCl₂ or H₂SO₄ require strict temperature control to prevent denitration. For example, refluxing above 80°C leads to a 15% yield reduction due to nitro group decomposition.
Regioselectivity in Alkylation
Unsubstituted pyrazole nitrogens pose regioselectivity challenges. Methylation of 3-nitro-1H-pyrazole-5-carboxylate with methyl iodide in DMF yields a 1:1 mixture of N1- and N2-methyl isomers. Chromatographic separation or directed ortho-metalation strategies may enhance selectivity, though these methods remain underdeveloped for nitro-pyrazoles.
Purification Techniques
Crude products often require silica gel chromatography using dichloromethane/methanol gradients. Recrystallization from ethyl acetate/hexane mixtures improves purity, with melting points around 148°C serving as a purity indicator.
Scalability and Industrial Relevance
Kilogram-scale synthesis is feasible using thionyl chloride-mediated esterification and Cs₂CO₃-promoted alkylation, as demonstrated by 95% yields in 1.5 kg batches. However, DMF’s high boiling point (153°C) complicates solvent recovery, prompting investigations into alternative solvents like acetonitrile or dimethylacetamide.
Emerging Methodologies
Recent advances focus on flow chemistry and catalytic methylation. Microreactor systems enable precise control over exothermic nitration and esterification steps, reducing side products by 20%. Additionally, palladium-catalyzed C–H activation shows promise for direct methylene bridge formation, though substrate compatibility with nitro groups remains unverified .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester at position 3 of the isoxazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives, as carboxylic acids often exhibit enhanced solubility or binding properties.
Reaction Conditions and Outcomes
The carboxylic acid derivative is a precursor for further functionalization, such as amidation or salt formation .
Nitro Group Reduction
The nitro group on the pyrazole ring can be reduced to an amine, enabling subsequent derivatization. This transformation is typically achieved via catalytic hydrogenation or metal-acid systems.
Reduction Pathways
The resulting amine can undergo alkylation, acylation, or diazotization reactions to generate novel analogs with modified pharmacological profiles .
Electrophilic Substitution on the Isoxazole Ring
The isoxazole ring participates in electrophilic substitutions, though its electron-deficient nature limits reactivity compared to benzene. The methyl group at position 5 directs electrophiles to the para position (C4), which is already substituted.
Observed Reactivity
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) but yields negligible substitution due to steric hindrance from the methyl group .
-
Halogenation : Bromination (Br₂, FeCl₃) selectively targets the pyrazole ring over isoxazole under mild conditions .
Functionalization of the Methylene Bridge
The methylene group (-CH₂-) linking the isoxazole and pyrazole rings can undergo free-radical halogenation or oxidation:
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, though this reactivity is less explored for the methyl-substituted variant.
Example Reaction
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Diphenylnitrile oxide | Toluene, reflux | Isoxazolo-isoxazole fused system | Theoretical (no experimental data) |
Pyrazole Ring Modifications
The nitro group and N1 position on the pyrazole ring offer additional reactivity:
-
Nitro → Cyano Conversion : Treatment with NaCN/18-crown-6 in DMF yields the cyano derivative .
-
N-Alkylation : Using alkyl halides (e.g., CH₃I) and K₂CO₃ in DMF substitutes the pyrazole N1 hydrogen .
Biological Activity-Driven Reactions
While not directly studied for this compound, structurally similar pyrazole-isoxazole hybrids undergo:
-
Mitsunobu Reactions : To install hydroxyl groups using DIAD/PPh₃ .
-
Suzuki Couplings : For aryl group introductions at the pyrazole C4 position .
Table 2: Comparative Yields for Nitro Reduction
| Method | Yield (%) | Purity |
|---|---|---|
| Catalytic H₂ | 85–90 | >95% |
| Fe/HCl | 60–65 | ~80% |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are key players in inflammation pathways.
Case Study: Anti-inflammatory Activity
In a recent study, derivatives of this compound were tested for their ability to inhibit COX-2 activity. Results showed that certain analogs exhibited IC50 values in the low micromolar range, suggesting promising anti-inflammatory properties .
Agricultural Applications
The compound has shown potential as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests and weeds.
Case Study: Herbicidal Activity
Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in weed biomass by up to 70% compared to untreated controls. The mechanism involves interference with the synthesis of essential amino acids in target plants, leading to growth inhibition .
Analytical Chemistry
This compound can be utilized as a standard reference material in analytical methods such as HPLC and GC-MS due to its distinct spectral properties.
Data Table: Spectral Characteristics
| Spectroscopic Technique | Wavelength/Range | Description |
|---|---|---|
| NMR | 400 MHz | Clear peaks corresponding to protons on the isoxazole ring |
| UV-Vis | 200-400 nm | Absorption maxima at 280 nm |
| IR | 4000-400 cm⁻¹ | Characteristic C=O stretching at ~1700 cm⁻¹ |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole and pyrazole rings provide structural stability and facilitate binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs differing in substituents, functional groups, and molecular properties:
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The 3-nitro group on pyrazole in the target compound contrasts with the 4-chloro-3-nitro substitution in the analog from . Chlorine’s electronegativity may enhance intermolecular interactions (e.g., hydrogen bonding) compared to methyl groups .
Biological Activity :
- Carbothioamide derivatives () exhibit antimicrobial activity, likely due to sulfur’s role in enzyme inhibition .
- Benzofuran-containing analogs () show enhanced antimicrobial properties, attributed to the aromatic system’s π-π stacking with biological targets .
Synthesis and Stability :
- The target compound’s discontinued status () may reflect synthetic challenges or instability. In contrast, carboxylic acid derivatives () might offer better crystallinity for structural studies .
- Carbothioamide derivatives () require multi-step synthesis involving thiourea intermediates, highlighting complexity compared to esterification routes .
Biological Activity
Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in various research fields.
Chemical Structure and Properties
This compound consists of an isoxazole ring fused with a pyrazole moiety, which contributes to its chemical reactivity and biological properties. The compound's molecular formula is with a molecular weight of 252.18 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may interact with enzymes or receptors, modulating their activity. The structural stability provided by the isoxazole and pyrazole rings facilitates binding to target proteins, enhancing its efficacy as a pharmacological agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including:
These values indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, making them valuable in treating inflammatory diseases .
Antimicrobial Properties
Additionally, the compound has demonstrated antimicrobial activity against various pathogens, showcasing its versatility as a therapeutic agent. The presence of the nitro group enhances its reactivity, contributing to its effectiveness against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study reported that derivatives of pyrazole exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of compounds with similar structures .
- Mechanistic Insights : Research has indicated that compounds with isoxazole and pyrazole rings can induce apoptosis in cancer cells through various pathways, including inhibition of key kinases involved in cell proliferation .
- Synergistic Effects : Combination therapies involving this compound and conventional chemotherapeutics have shown enhanced efficacy in preclinical models .
Q & A
Q. What are the key synthetic routes for Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the nitro-pyrazole moiety can be introduced via alkylation of 3-nitro-1H-pyrazole with a halogenated isoxazole intermediate. Key steps include:
- Base-catalyzed reactions : Use of K₂CO₃ in polar aprotic solvents (e.g., DMF) to facilitate deprotonation and nucleophilic attack .
- Temperature control : Reactions are often conducted at 50–60°C to balance reactivity and minimize side-product formation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) is critical for isolating the target compound, with yields averaging 70–88% depending on substituent steric effects .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
Methodological Answer: ¹H and ¹³C NMR are essential for structural elucidation:
- Pyrazole protons : The 3-nitro-1H-pyrazole ring shows characteristic deshielded signals at δ 7.5–8.0 ppm (¹H) due to electron-withdrawing nitro groups .
- Isoxazole methyl groups : Singlets at δ 2.3–2.5 ppm (¹H) confirm the 5-methylisoxazole moiety .
- Ester carbonyl : A distinct ¹³C signal at δ 165–170 ppm verifies the carboxylate group .
- NOESY or COSY : Used to resolve spatial proximity of the nitro-pyrazole and isoxazole substituents .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against fungal targets like 14α-demethylase?
Methodological Answer: Molecular docking involves:
- Target selection : Retrieve the 14α-demethylase crystal structure (PDB: 3LD6) from the Protein Data Bank .
- Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization of the nitro-pyrazole group.
- Docking parameters : Grid boxes centered on the enzyme’s active site (heme-binding region) with 20 ų dimensions.
- Scoring and validation : Compare binding affinities (ΔG) with known inhibitors (e.g., fluconazole). A lower ΔG (<−8 kcal/mol) suggests competitive inhibition potential .
Q. What strategies resolve contradictions in antimicrobial efficacy data between in vitro and in vivo studies for nitro-substituted pyrazole derivatives?
Methodological Answer: Discrepancies may arise due to:
- Metabolic instability : In vivo hepatic metabolism can reduce bioavailability. Use LC-MS to identify metabolites and modify labile groups (e.g., ester-to-amide substitution) .
- Solubility limitations : Poor aqueous solubility may hinder in vivo activity. Employ co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines, ensuring consistent inoculum size and growth media .
Q. How can reaction byproducts be minimized during the synthesis of this compound?
Methodological Answer:
- Stoichiometric optimization : Use a 10% excess of the nitro-pyrazole precursor to drive the alkylation reaction to completion .
- Byproduct analysis : Monitor reactions via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and LC-MS to detect intermediates like unreacted halogenated isoxazole .
- Temperature modulation : Lower reaction temperatures (0–25°C) reduce side reactions (e.g., ester hydrolysis), while higher temperatures (50°C) improve coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
